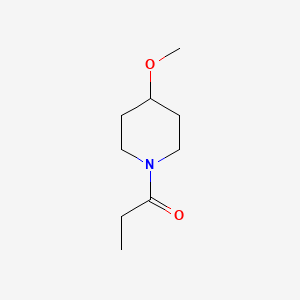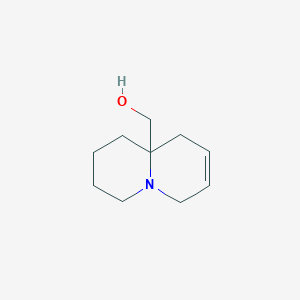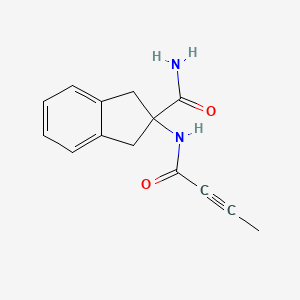![molecular formula C13H14LiNO2 B2938674 Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate CAS No. 2137536-42-4](/img/structure/B2938674.png)
Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro compounds, such as the one you mentioned, are a type of organic compound that are characterized by their unique structure, which involves two rings sharing a single atom . They have been used in various applications, including the development of hole-transporting materials for efficient planar perovskite solar cells .
Synthesis Analysis
While specific synthesis methods for the compound you mentioned were not found, spiro compounds are generally synthesized through various methods, including ring-closing metathesis and [2+2] cycloadditions .Molecular Structure Analysis
The molecular structure of spiro compounds is unique, with two rings sharing a single atom . This structure can influence the properties of the compound, including its reactivity and stability .Chemical Reactions Analysis
The chemical reactions involving spiro compounds can vary widely depending on the specific compound and conditions. For example, some spiro compounds have been used as hole-transporting materials in solar cells, indicating that they can participate in electron transfer reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Spiro compounds, for example, can exhibit unique optical and electronic properties due to their structure .科学的研究の応用
Structural Diversity and Coordination Chemistry
Lithium oligo-α-pyridylamides, structurally related to the specified lithium compound, have shown significant promise as intermediates in coordination chemistry. These compounds have been investigated for their potential in creating extended metal atom chains (EMACs), which are of interest for applications as molecular wires and single-molecule magnets. The structural characterization of these lithium complexes provides insights into their diverse coordination environments, which can be crucial for the development of novel materials with advanced properties (Raza et al., 2022).
Advanced Materials for Energy Applications
Research into lithium-based materials has also extended into the energy sector, particularly in the development of perovskite solar cells. A study demonstrated the synthesis and application of undoped Spiro-OMeTAD combined with PbS nanocrystals, forming a binary hole-transporter that avoids the use of traditional hygroscopic and volatile additives. This new material composition has resulted in perovskite solar cells with enhanced power conversion efficiencies and stability, highlighting the role of lithium compounds in improving renewable energy technologies (Li et al., 2021).
Lithium in Organic Synthesis and Catalysis
The directed lithiation of unprotected pyridinecarboxylic acids represents another application of lithium compounds in scientific research. This process facilitates the deprotonation at specific positions adjacent to the carboxylate group, which is essential for the synthesis of various organic compounds. Such methodologies are pivotal in organic synthesis, offering pathways to create complex molecules with high precision (Mongin et al., 1999).
Lithium Salts in Ionic Liquids for Battery Technology
The study of lithium salts dissolved in ionic liquids, particularly for their use in lithium-ion batteries, has revealed interesting findings on the molecular environment and enhanced diffusivity of Li+ ions. These studies are critical for developing safer and more efficient electrolytes for next-generation energy storage systems. Understanding the behavior of lithium ions in these novel solvents can lead to significant advancements in battery technology and performance (Castiglione et al., 2011).
作用機序
Target of Action
The primary target of Lithium(1+) ion 2-(pyridin-4-yl)spiro[3.3]heptane-2-carboxylate, also known as SDF-OMeTAD, is the hole-transporting material (HTM) in perovskite solar cells . The HTM is responsible for promoting the rate of hole transfer for the excited perovskite .
Mode of Action
SDF-OMeTAD interacts with its target by facilitating the transport of holes (positive charge carriers) from the perovskite layer to the electrode in solar cells . This interaction results in a low recombination rate and efficient charge transport, thereby improving the performance of the device .
Biochemical Pathways
The action of SDF-OMeTAD affects the charge transport pathway in perovskite solar cells . By efficiently transporting holes, it reduces the recombination rate of charge carriers, leading to improved power conversion efficiency .
Result of Action
The result of SDF-OMeTAD’s action is an improved power conversion efficiency in perovskite solar cells . Specifically, solar cells using SDF-OMeTAD have achieved a competitive power conversion efficiency of 13.01% with an open-circuit voltage of 1.10 V under 100 mW cm −2 AM 1.5G solar illumination .
Action Environment
The action, efficacy, and stability of SDF-OMeTAD can be influenced by various environmental factors. For instance, the temperature during the synthesis of SDF-OMeTAD can affect its properties and performance . .
将来の方向性
特性
IUPAC Name |
lithium;2-pyridin-4-ylspiro[3.3]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.Li/c15-11(16)13(10-2-6-14-7-3-10)8-12(9-13)4-1-5-12;/h2-3,6-7H,1,4-5,8-9H2,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGUMAVFMYOGGO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC2(C1)CC(C2)(C3=CC=NC=C3)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14LiNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2938592.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938595.png)


![N,N-dimethyl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2938600.png)
![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2938601.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2938603.png)
![tert-butyl 2-[(2H-1,3-benzodioxol-5-yl)amino]acetate](/img/structure/B2938606.png)
![dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate](/img/structure/B2938608.png)


![2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2938613.png)
![2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2938614.png)
